3-(1-methyl-1H-tetrazol-5-yl)aniline
CAS No.: 101258-12-2
Cat. No.: VC20744918
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101258-12-2 |
|---|---|
| Molecular Formula | C8H9N5 |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 3-(1-methyltetrazol-5-yl)aniline |
| Standard InChI | InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 |
| Standard InChI Key | VBBAMBIEAFCKCS-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)C2=CC(=CC=C2)N |
| Canonical SMILES | CN1C(=NN=N1)C2=CC(=CC=C2)N |
Introduction
Physical and Chemical Properties
Structural Features
The structure of 3-(1-methyl-1H-tetrazol-5-yl)aniline features a tetrazole ring with a methyl group attached to N1 position, and the ring connected at C5 to the meta position of an aniline. This particular arrangement contributes to the compound's unique chemical behavior and reactivity patterns.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides distinctive signals for this compound:
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The aniline NH2 group typically appears as a broad signal in the range of δ 5.8-6.2 ppm in 1H NMR (DMSO-d6)
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The tetrazole methyl group shows a characteristic singlet at approximately δ 3.5-3.7 ppm
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The aromatic protons display their typical pattern in the δ 6.5-7.5 ppm region
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In 13C NMR, the tetrazole carbon signals appear in the range of δ 145-155 ppm, while the aromatic carbons show resonances between δ 115-130 ppm
X-ray crystallography can be employed to confirm the structural integrity of the compound, with refinement using standard programs like SHELX to achieve R-factors below 0.05 and bond length accuracy within ±0.01 Å.
Synthesis and Preparation Methods
Laboratory Synthetic Routes
The synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline typically follows a multi-step procedure. A common approach involves the formation of the tetrazole ring followed by its attachment to the aniline structure. The cycloaddition reaction of nitriles with azides under acidic conditions represents one of the most efficient methods for constructing the tetrazole ring.
Table 1: Key Synthetic Approaches for 3-(1-methyl-1H-tetrazol-5-yl)aniline
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition | 3-cyanoaniline, sodium azide | Acidic conditions, 80-100°C | Direct approach | Potentially hazardous azides |
| Microwave-assisted synthesis | 3-cyanoaniline derivatives, NaN3 | 100-120°C, 30-60 min | Enhanced efficiency | Equipment requirements |
| Ugi multicomponent approach | Aromatic aldehyde, aryl amine, cyclohexyl isocyanide, TMS-N3 | Room temperature | Single-step process | Complex mixture of products |
Microwave-assisted synthesis has demonstrated significant advantages over classical thermal methods, with reaction times reduced from hours to minutes while maintaining or improving yields. Under optimized conditions (typically 100-120°C for 30-60 minutes), this approach enhances reaction efficiency considerably .
Purification Techniques
To achieve high purity (>95%), several purification techniques can be employed:
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Column chromatography using silica gel with ethyl acetate/hexane (1:3) as eluent
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Recrystallization from ethanol/water mixtures
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Monitoring purification via thin-layer chromatography (TLC), where the compound typically displays an Rf value of approximately 0.4 in ethyl acetate
Chemical Reactivity and Transformations
General Reactivity Patterns
3-(1-methyl-1H-tetrazol-5-yl)aniline exhibits reactivity characteristic of both the tetrazole ring and the aniline group. The compound undergoes various chemical reactions that can be categorized into several types:
Oxidation Reactions
The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. These oxidation reactions primarily target the amine group of the aniline moiety, converting it to nitro functionality while generally preserving the tetrazole ring structure.
Reduction Reactions
Reduction reactions can convert nitro derivatives back to amines. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride. These reactions are particularly useful for the interconversion between different oxidation states of nitrogen-containing functional groups.
Substitution Reactions
Electrophilic substitution reactions can occur on the aromatic ring of the aniline portion. The amino group directs incoming electrophiles to the ortho and para positions relative to itself. Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Functionalization Strategies
The compound offers two distinct reactive sites for functionalization:
Tetrazole Modification
Alkylation at the N2 position of the tetrazole ring can be performed using alkyl halides such as methyl iodide in the presence of a base (e.g., K2CO3) in DMF at approximately 60°C. This modification can enhance the lipophilicity of the compound, potentially improving its drug-like properties.
Aniline Derivatization
The aniline group provides a versatile handle for further functionalization:
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Diazotization using sodium nitrite in hydrochloric acid at 0-5°C produces diazonium salts
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The resulting diazonium intermediates can undergo coupling with phenols or thiols to generate azo-dyes or sulfonamide analogs
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Acylation of the amine group is feasible with acid chlorides or anhydrides to produce corresponding amides
Advanced Research Applications
Computational Chemistry Insights
Density Functional Theory (DFT) calculations, typically using the B3LYP functional with the 6-311+G(d,p) basis set, provide valuable insights into the electronic properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline. These computational studies reveal:
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HOMO-LUMO gap of approximately 4.5 eV
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Charge distribution patterns that highlight nucleophilic sites at the aniline NH2 group
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Electrophilic regions on the tetrazole ring
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Correlation with experimental UV-Vis spectra, which typically show a λmax of about 290 nm
Structure-Activity Relationship Studies
Research on tetrazole derivatives has established important structure-activity relationships relevant to 3-(1-methyl-1H-tetrazol-5-yl)aniline:
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The position of the amine group on the phenyl ring significantly influences biological activity
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Substitution on the tetrazole nitrogen atoms affects lipophilicity and membrane permeability
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Modification of the aniline moiety can tune selectivity for different protein kinase targets
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Introduction of halogen substituents often enhances antimicrobial properties
Analytical Methods Development
For accurate quantification and characterization of 3-(1-methyl-1H-tetrazol-5-yl)aniline in various matrices, several analytical methods have been developed:
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